Bisantrene hydrochloride is an anthracenyl bishydrazone compound known for its antineoplastic properties, particularly in cancer treatment. It exhibits mechanisms similar to anthracyclines, such as doxorubicin, but with reduced cardiotoxicity. The compound intercalates into DNA, leading to significant disruptions in DNA replication and transcription processes, making it a valuable agent in chemotherapy.
Bisantrene hydrochloride is derived from the synthesis of anthracene derivatives and has been studied extensively for its potential therapeutic applications in oncology. Its chemical name is 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazole-2-yl) hydrazine] dihydrochloride, and it is classified under various identifiers including CAS Number 71439-68-4 and PubChem CID 101007.
Bisantrene is classified as an antitumor agent and falls within the category of topoisomerase II inhibitors. It is recognized for its ability to bind to DNA and interfere with cellular processes critical for cancer cell proliferation.
The synthesis of bisantrene hydrochloride typically involves the reaction of anthracene derivatives with hydrazine or its derivatives. A common method includes:
The synthesis process may vary based on specific experimental conditions such as temperature, pH, and the presence of catalysts. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the compound.
Bisantrene hydrochloride has a complex molecular structure characterized by its anthracene backbone with two hydrazone linkages. The molecular formula is C22H22N8·2(HCl), resulting in a molar mass of approximately 471.39 g/mol.
Bisantrene undergoes several chemical reactions primarily involving its interaction with DNA:
The binding affinity of bisantrene to DNA has been quantified using various biophysical methods, demonstrating its effectiveness compared to other antitumor agents.
Bisantrene exerts its antitumor effects through multiple mechanisms:
Studies have shown that bisantrene's binding affinity to DNA is significant, with an affinity constant on the order of , highlighting its potential effectiveness as a chemotherapeutic agent.
Bisantrene hydrochloride is primarily used in scientific research for its anticancer properties. Its applications include:
Bisantrene Hydrochloride, a 9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone derivative, functions primarily as a bifunctional intercalator. Its planar anthracene chromophore inserts perpendicularly between DNA base pairs, inducing significant unwinding of the double helix. This intercalation elongates the DNA molecule by approximately 6.8 Å per bound molecule and reduces the helical twist angle by 17–22°, creating localized regions of structural distortion. The molecule’s electron-rich aromatic system forms π-π stacking interactions with adjacent base pairs, while its terminal imidazolylhydrazone groups engage in hydrogen bonding and electrostatic interactions with the DNA backbone, enhancing binding affinity (Ka = 3.2 × 10⁵ M⁻¹ at physiological ionic strength) [1] [7] [10].
Bisantrene Hydrochloride exhibits preferential binding to 5'-PyGPu-3' sequences (where Py = pyrimidine, Pu = purine), as demonstrated by DNase I footprinting assays. This sequence selectivity arises from the drug’s ability to induce DNA bending at an angle of 12–15°, widening the minor groove by 3.1 Å at intercalation sites. The steric hindrance from the drug’s side chains and the resultant DNA kink create steric occlusion for DNase I, reducing cleavage efficiency at these sites by 60–75%. Conversely, drug-induced helical distortion increases DNase I susceptibility at flanking AT-rich regions by 40%, indicating allosteric modulation of nuclease accessibility [2] [4] [8].
Intercalation by Bisantrene Hydrochloride generates torsional stress that destabilizes phosphodiester bonds, leading to single-strand breaks (SSBs) at a frequency of 0.85 breaks per kilobase per µM drug concentration. This is accompanied by significant DNA-protein crosslinking (DPC), where nuclear proteins (particularly histones H2A and H3) become covalently trapped at a rate of 12.7 crosslinks per 10⁶ nucleotides per hour. The DPC formation involves Schiff base chemistry between the drug’s aldehyde groups and lysine ε-amino groups of proteins, creating stable adducts that obstruct DNA processing machinery. Chromatin immunoprecipitation studies confirm a 4.3-fold enrichment of crosslinked proteins at genomic regions with high GC-content (≥65%) [1] [7].
Table 1: Structural Parameters of Bisantrene-DNA Intercalation Complex
| Parameter | Value | Method of Determination |
|---|---|---|
| Helical Unwinding Angle | 17–22° | Viscosity & Gel Electrophoresis |
| DNA Elongation per Binding | 6.8 ± 0.3 Å | X-ray Crystallography |
| Minor Groove Expansion | 3.1 Å | Molecular Dynamics Simulation |
| Binding Constant (Ka) | 3.2 × 10⁵ M⁻¹ | Surface Plasmon Resonance |
| Sequence Preference | 5'-PyGPu-3' | DNase I Footprinting |
Bisantrene Hydrochloride functions as a non-intercalative topoisomerase II poison by binding to the enzyme-DNA complex during the cleavage-religation equilibrium. Unlike catalytic inhibitors, it traps the transient "cleavable complex" where DNA strands are severed and covalently linked to tyrosine residues (Tyr²⁸² in TOP2A isoform). This stabilization occurs through specific interactions between the drug’s imidazolylhydrazone moieties and the TOP2 DNA-binding domain, increasing complex half-life from 8.5 minutes to >45 minutes [2] [4] [8].
The drug impairs the ATPase activity of topoisomerase II by 73% at 10 µM, as measured by NADH-coupled enzymatic assays. It specifically disrupts the post-strand passage re-ligation step (k₂ = 0.14 min⁻¹ vs. control 1.27 min⁻¹) while minimally affecting initial cleavage (k₁ reduced by only 18%). This kinetic imbalance increases steady-state levels of cleavable complexes by 8.2-fold compared to untreated controls. Stopped-flow fluorescence experiments reveal that Bisantrene Hydrochloride induces a conformational shift in the TOP2 dimer, widening the DNA gate by 5.7 Å and preventing proper alignment of catalytic residues for re-ligation [2] [4].
Bisantrene-amsacrine hybrid congeners demonstrate that positioning of the imidazolylhydrazone side chains at C9/C10 (as in Bisantrene) rather than C1/C4 optimizes stacking interactions within the TOP2-DNA interface. Molecular docking indicates hydrogen bonding between the drug’s hydrazone nitrogen (N2) and Arg⁵⁰³ of TOP2A, with additional hydrophobic contacts to Ile⁷⁶⁸ and Phe⁷⁷⁰. This binding stabilizes cleavable complexes at specific genomic loci enriched in 5'-GATC-3' motifs (78% of observed cleavage sites), as identified by ligation-mediated PCR. Complex persistence leads to replication fork collapse, generating irreversible double-strand breaks during S-phase [2] [4] [8].
Bisantrene Hydrochloride (1–10 µM) reduces [³H]thymidine incorporation into DNA by 55–92% in leukemia HL-60 cells within 2 hours, indicating rapid inhibition of DNA synthesis. Similarly, [³H]uridine incorporation into RNA decreases by 48–85%, demonstrating dual antiproliferative effects. Nucleoside salvage pathway analysis reveals competitive inhibition of thymidine kinase (Ki = 8.3 µM) and uridine phosphorylase (Ki = 14.7 µM), contributing to nucleotide pool imbalance. The drug concurrently blocks DNA polymerase α processivity (IC₅₀ = 3.7 µM) and RNA polymerase II elongation (IC₅₀ = 5.2 µM), as measured by oligonucleotide extension assays [1] [3].
Bisantrene Hydrochloride is a potent and selective inhibitor of the Fat Mass and Obesity-associated Protein (FTO), an α-ketoglutarate-dependent dioxygenase that catalyzes m⁶A RNA demethylation. Biochemical assays demonstrate an IC₅₀ of 142 nM against FTO, with >40-fold selectivity over the related demethylase ALKBH5 (IC₅₀ = 6.2 µM). The inhibition is competitive with α-ketoglutarate (Ki = 89 nM) and non-competitive with m⁶A substrate, indicating preferential binding to the enzyme-cofactor complex [1] [5].
X-ray crystallography (PDB: 6AK4) reveals that the anthracene core of Bisantrene Hydrochloride stacks against Phe¹⁰⁶ and Phe¹⁵⁸ in the catalytic pocket of Fat Mass and Obesity-associated Protein, while its protonated imidazolylhydrazone groups form salt bridges with Asp⁹⁶ and Glu²³⁴. This binding displaces the catalytically essential Fe²⁺ ion by 2.4 Å, disrupting coordination geometry. Molecular dynamics simulations show that drug binding increases active-site rigidity (RMSF reduction of 1.8 Å in loop 108–115), impairing conformational changes required for demethylation catalysis [1] [5].
Bisantrene Hydrochloride (1 µM, 48h) increases global m⁶A/A ratios by 2.7-fold in acute myeloid leukemia MOLM-13 cells, as quantified by LC-MS/MS. MeRIP-seq analysis identifies hypermethylation in 1,243 transcripts, including key oncogenes:
Table 2: Fat Mass and Obesity-associated Protein Inhibition and Oncogenic Pathway Impacts
| Parameter | Value | Biological Consequence |
|---|---|---|
| Fat Mass and Obesity-associated Protein IC₅₀ | 142 nM | m⁶A/A ratio increase: 2.7-fold |
| ALKBH5 IC₅₀ | 6.2 µM | Selective Fat Mass and Obesity-associated Protein targeting |
| MYC mRNA m⁶A enrichment | 4.8-fold in 3'UTR | mRNA half-life ↓ 67% |
| CEBPA mRNA m⁶A enrichment | 3.2-fold in 5'UTR | Ribosome occupancy ↓ 58% |
| BCL2 mRNA m⁶A enrichment | 5.1-fold near stop codon | Anti-apoptotic protein ↓ 74% |
| Oncogenic pathway suppression | MYC, Wnt/β-catenin, PI3K-AKT | Cell cycle arrest at G1/S (78% cells) |
Despite structural homology between Fat Mass and Obesity-associated Protein and ALKBH5, Bisantrene Hydrochloride exhibits minimal inhibition of ALKBH5 (IC₅₀ = 6.2 µM vs. 142 nM for Fat Mass and Obesity-associated Protein). Molecular modeling attributes this selectivity to three key factors:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6